molecular formula C14H17BrFNO2 B1446143 8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1478111-17-9

8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1446143
M. Wt: 330.19 g/mol
InChI Key: ZKQWRJQFYXCKKU-UHFFFAOYSA-N
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Description

“8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C16H21BrFN . It is related to “8-bromo-1,4-dioxaspiro[4.5]decane”, which has a molecular weight of 221.09 and is stored at a temperature of 4°C .


Synthesis Analysis

The synthesis of related compounds, such as diazaspiro[4.5]decane derivatives, has been reported. One method involves a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . This reaction involves a tandem radical addition and dearomatizing cyclization process .


Molecular Structure Analysis

The molecular structure of “8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” can be represented by the molecular formula C16H21BrFN . The average mass of the molecule is 326.247 Da .

Scientific Research Applications

Synthesis Approaches

The synthesis of 8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane and related compounds has been explored in various studies. For instance, a convenient synthesis based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed, highlighting the production of important biologically active compounds (V. A. Ogurtsov & O. Rakitin, 2020). Additionally, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, involving key steps like the addition of prenyl magnesium bromide to a 4-methoxybenzylimine, has been described, indicating the versatility of azaspiro[4.5]decane scaffolds in chemical synthesis (W. Mai et al., 2010).

Biological and Medicinal Applications

Imaging and Diagnostic Applications

A σ1 receptor radioligand based on the 1,4-dioxa-8-azaspiro[4.5]decane structure, specifically 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been synthesized and evaluated for its potential in tumor imaging. This compound showed high affinity and selectivity for σ1 receptors, making it a promising agent for positron emission tomography (PET) imaging in detecting human carcinomas and melanomas (Fang Xie et al., 2015).

Antimicrobial and Antitumor Activities

Mono- and dispirocyclotriphosphazenes containing the 4-bromobenzyl pendant arm(s) have been synthesized, with some showing significant antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. These findings highlight the potential of such compounds in developing new antimicrobial agents (Nur Güven Kuzey et al., 2020).

Material Science and Environmental Applications

Pollutant Removal

A Mannich base derivative of calix[4]arene, incorporating the 1,4-dioxa-8-azaspiro[4.5]decane structure, demonstrated high efficiency in removing water-soluble carcinogenic azo dyes from solutions, suggesting its application in environmental remediation and water treatment processes (E. Akceylan et al., 2009).

Safety And Hazards

The safety information for “8-bromo-1,4-dioxaspiro[4.5]decane” indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides represents a promising direction for future research . The resultant products can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold .

properties

IUPAC Name

8-[(4-bromo-2-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrFNO2/c15-12-2-1-11(13(16)9-12)10-17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQWRJQFYXCKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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